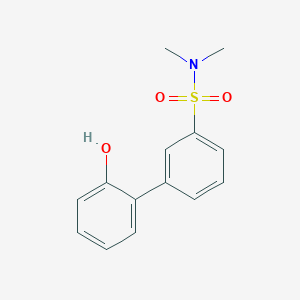
3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% (3-DMPP) is an organic compound with a wide range of applications in research and industry. It is an important intermediate in the synthesis of certain drugs and pesticides, and is used in a variety of laboratory experiments.
科学研究应用
3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% is used in a variety of laboratory experiments, including the synthesis of drugs and pesticides, as well as the study of enzyme kinetics, protein structure, and drug metabolism. It is also used as a reagent in the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals.
作用机制
3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% acts as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). This enzyme is involved in the metabolism of many drugs, and inhibition of CYP2C9 activity can result in increased drug levels in the body. 3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% also acts as an inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4). This enzyme is involved in the metabolism of many drugs and hormones, and inhibition of CYP3A4 activity can result in decreased drug levels in the body.
Biochemical and Physiological Effects
3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzymes cytochrome P450 2C9 (CYP2C9) and cytochrome P450 3A4 (CYP3A4), resulting in increased or decreased drug levels in the body, respectively. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. In addition, 3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% has been found to inhibit the activity of the enzyme tyrosinase, resulting in decreased levels of melanin in the skin.
实验室实验的优点和局限性
The advantages of using 3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% in laboratory experiments include its high yield, low cost, and wide range of applications. Its ability to inhibit the activity of multiple enzymes makes it a useful tool for studying the effects of enzyme inhibition on biochemical and physiological processes. However, there are some limitations to using 3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% in laboratory experiments. It is not soluble in water, which can make it difficult to use in certain experiments. In addition, its potential to inhibit the activity of multiple enzymes can make it difficult to interpret the results of experiments.
未来方向
There are a number of potential future directions for 3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% research. One potential direction is to further explore its potential as an inhibitor of cytochrome P450 enzymes. This could include studying the effects of 3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% on the activity of other cytochrome P450 enzymes, as well as exploring its potential as an inhibitor of other enzymes. Another potential direction is to further explore its potential as an inhibitor of tyrosinase. This could include studying the effects of 3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% on the activity of other tyrosinase enzymes, as well as exploring its potential as an inhibitor of other enzymes involved in melanin production. Finally, further research could be done on the potential applications of 3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% in the synthesis of drugs and other compounds. This could include exploring its potential as a reagent in the synthesis of a variety of compounds, as well as studying its potential as a catalyst in the synthesis of certain drugs and pesticides.
合成方法
3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% is synthesized from the reaction of 3-aminophenol and dimethyl sulfate in aqueous solution. The reaction is catalyzed by sodium hydroxide and the product is isolated by recrystallization. The yield of 3-(3-N,N-Dimethylsulfamoylphenyl)phenol, 95% is typically between 80-90%.
属性
IUPAC Name |
3-(3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-8-4-6-12(10-14)11-5-3-7-13(16)9-11/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTLESOKPJNBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

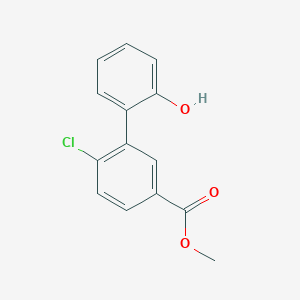

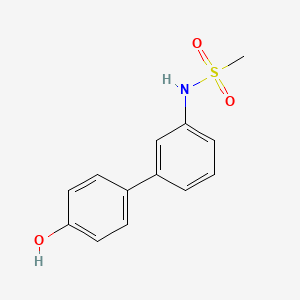
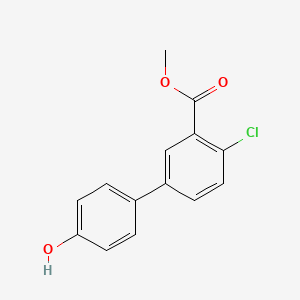
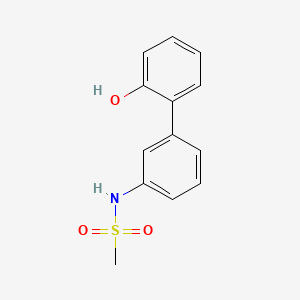




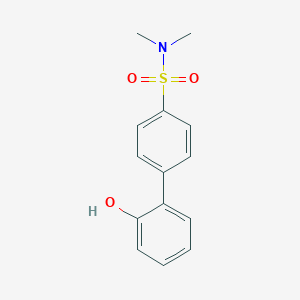
![2-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6370676.png)

